N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide, commonly referred to as Nhs-peg2-SS-peg2-nhs, is a specialized chemical compound utilized primarily in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). This compound features a cleavable linker structure that incorporates multiple units of polyethylene glycol, enhancing solubility and stability in biological applications. The primary function of Nhs-peg2-SS-peg2-nhs is to facilitate targeted drug delivery systems, making it essential in cancer therapy and other medical applications where precision is critical.
Nhs-peg2-SS-peg2-nhs is classified as a cleavable homobifunctional linker. It contains two N-hydroxysuccinimide ester groups that are reactive towards primary amines, enabling the formation of stable amide bonds. The compound is synthesized from polyethylene glycol and disulfide components under mild conditions to maintain the integrity of its functional groups .
The synthesis of Nhs-peg2-SS-peg2-nhs typically involves the following steps:
The industrial production of this compound mirrors laboratory methods but emphasizes larger scale synthesis with stringent quality control measures to ensure high purity and yield .
Nhs-peg2-SS-peg2-nhs participates in several significant chemical reactions:
Common reaction conditions include slightly alkaline buffers (pH 7.2–8.5), where the NHS ester reacts effectively with primary amines .
The mechanism of action for Nhs-peg2-SS-peg2-nhs primarily revolves around its role as a linker in bioconjugation:
This dual functionality enhances the specificity and effectiveness of drug delivery systems .
Nhs-peg2-SS-peg2-nhs exhibits several notable physical and chemical properties:
These properties are vital for its application in laboratory settings and industrial processes .
Nhs-peg2-SS-peg2-nhs finds extensive application in:
The disulfide bridge (–S–S–) in NHS-PEG2-SS-PEG2-NHS serves as a redox-sensitive "chemical trigger" that enables targeted payload release within tumor cells. This design exploits the significant glutathione (GSH) concentration gradient between the extracellular space (∼2–20 µM) and the tumor cell cytoplasm (∼1–10 mM). Under reducing intracellular conditions, disulfide bonds undergo thiol-disulfide exchange reactions, resulting in linker cleavage and cytotoxic agent liberation [2] [6].
The stability of NHS-PEG2-SS-PEG2-NHS in circulation is paramount for effective antibody-drug conjugate delivery. In vitro studies demonstrate that this linker maintains >95% integrity after 48 hours in human plasma at 37°C, attributable to steric shielding by flanking polyethylene glycol units. Conversely, exposure to 10 mM GSH (mimicking tumor cytoplasm) induces complete cleavage within 2 hours [1]. Kinetic analysis reveals a cleavage half-life of 45 minutes under reducing conditions, aligning with optimal payload release kinetics for cytotoxic agents [6].
Table 1: Disulfide Cleavage Kinetics of NHS-PEG2-SS-PEG2-NHS
Environment | GSH Concentration | Temperature | Half-Life | Cleavage Mechanism |
---|---|---|---|---|
Plasma | 20 µM | 37°C | >48 h | Thiol-disulfide exchange (minimal) |
Tumor cytosol | 10 mM | 37°C | 45 min | Reductive cleavage (complete) |
Lysosomal fluid | 0.5 mM | 37°C | 6 h | Enzymatic + reductive cleavage |
Modern disulfide linkers incorporate structural modifications to prevent premature cleavage. While NHS-PEG2-SS-PEG2-NHS uses alkyl-based disulfide bonds, recent innovations include methylated disulfides (e.g., –S–S–CH₃) that require stronger reducing conditions. These derivatives decrease plasma cleavage by >40% compared to conventional disulfides while maintaining tumor-specific activation [2].
NHS-PEG2-SS-PEG2-NHS features symmetric N-hydroxysuccinimide esters that enable simultaneous conjugation to primary amines (–NH₂) on antibodies and payloads. These electrophilic groups react selectively with lysine residues or N-termini at pH 7.5–8.5, forming stable amide bonds [1] [3]. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a byproduct [4].
Controlled conjugation requires precise optimization:
Table 2: Bioconjugation Efficiency of NHS-PEG2-SS-PEG2-NHS
Conjugation Parameter | Optimal Condition | Conjugation Efficiency | Drug-to-Antibody Ratio Achieved |
---|---|---|---|
pH | 8.2 | 92 ± 3% | 3.8 ± 0.2 |
Temperature | 4°C | 88 ± 2% | 3.5 ± 0.3 |
Reaction Time | 2 h | 95 ± 1% | 4.0 ± 0.1 |
Linker:Antibody Ratio | 3:1 | 85 ± 4% | 3.8 ± 0.2 |
Storage stability of the NHS esters is critical for reproducibility. Lyophilized NHS-PEG2-SS-PEG2-NHS maintains >95% reactivity after six months at –20°C under inert gas, while solution-phase hydrolysis reduces active ester content by 20% within 24 hours at room temperature [1] [7].
The tetraethylene glycol spacer (PEG₂–SS–PEG₂) in NHS-PEG2-SS-PEG2-NHS addresses three critical design challenges:
Comparative studies reveal spacer length directly impacts antibody-drug conjugate efficacy:
Table 3: Impact of Polyethylene Glycol Spacer Length on Linker Properties
Spacer Type | Hydrodynamic Radius (Å) | Aqueous Solubility (mg/mL) | Antibody Aggregation (%) | Tumor Uptake Efficiency |
---|---|---|---|---|
No PEG | 3.2 | <5 | 28 ± 3 | 0.9× |
PEG₁ | 7.5 | 20 ± 2 | 15 ± 2 | 1.2× |
PEG₂ | 18.5 | >100 | 4 ± 1 | 1.8× |
PEG₄ | 27.3 | >150 | 3 ± 1 | 1.5× |
The ethylene oxide repeating units create a hydration sphere that sterically shields the disulfide bond from plasma reductases, extending circulatory half-life. Molecular dynamics simulations show water density around disulfide bonds increases 3-fold with PEG₂ spacers versus non-PEGylated analogs [3].
NHS-PEG2-SS-PEG2-NHS exemplifies a homobifunctional architecture, where symmetric N-hydroxysuccinimide esters enable simultaneous antibody and payload conjugation. This contrasts with heterobifunctional linkers (e.g., maleimide-polyethylene glycol-N-hydroxysuccinimide) that employ orthogonal conjugation chemistries [3] [6] [7].
Design trade-offs between approaches:- Conjugation control: Homobifunctional linkers require sequential conjugation steps to prevent crosslinking. Standard protocols involve:1. Antibody modification (2–4 linkers/immunoglobulin G)2. Excess linker removal via size-exclusion chromatography3. Payload conjugation [4]- Aggregation risks: Heterobifunctional variants reduce intermolecular crosslinking but introduce maleimide chemistry limitations, including thiosuccinimide ring hydrolysis requirements and retro-Michael reactions [7]- Stability profiles: Homobifunctional antibody-drug conjugates exhibit <5% deconjugation over 14 days in plasma, while maleimide-based conjugates show 15–25% payload loss via retro-Michael reactions under identical conditions [6] [7]
Table 4: Homobifunctional vs. Heterobifunctional Linker Performance
Parameter | Homobifunctional (NHS-PEG2-SS-PEG2-NHS) | Heterobifunctional (Maleimide-PEG₂-NHS) |
---|---|---|
Conjugation Efficiency | 92 ± 3% | 85 ± 5% |
Plasma Stability (14 days) | >95% | 75–85% |
Crosslinking Artifacts | 5–8% (controlled) | <2% |
Synthetic Complexity | Low (2-step conjugation) | Moderate (3-step conjugation) |
Optimal Drug-to-Antibody Ratio Range | 3.5–4.2 | 3.0–3.8 |
Emerging alternatives include "hybrid" heterobifunctional designs like azido-polyethylene glycol₃-disulfide-N-hydroxysuccinimide, which combine disulfide cleavage with copper-free click chemistry for payload attachment. These enable rapid payload swapping but require multi-step synthesis and introduce potential immunogenicity concerns with larger spacers [6]. Homobifunctional architectures remain preferred for cytotoxic payloads requiring high batch-to-batch consistency, as evidenced by 12 development-stage antibody-drug conjugates employing symmetric linkers [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: